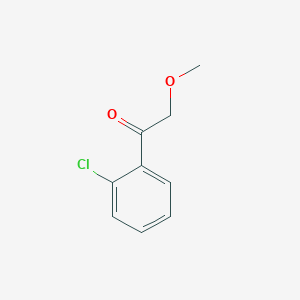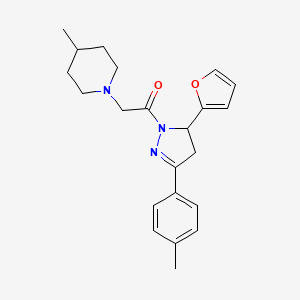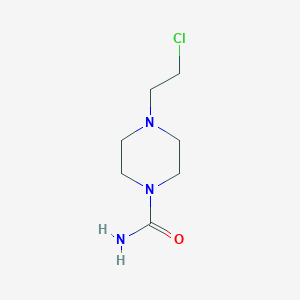
1-(2-Chlorophenyl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-2-methoxyethanone, also known as CPM, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. CPM is a white crystalline solid with a molecular formula of C9H9ClO2 and a molecular weight of 182.62 g/mol.
Wissenschaftliche Forschungsanwendungen
Photosynthesis-Inhibiting Activity
The compound has been used in the synthesis of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, which have been tested for their activity related to the inhibition of photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .
Synthesis of URB597
1-(2-Chlorophenyl)-2-methoxyethanone can be used in the synthesis of URB597, a urea-based compound that inhibits the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. URB597 was initially developed as a potential treatment for pain, anxiety, and other conditions, without the psychoactive effects associated with cannabis use.
Synthesis of Naphthalene-Based Drugs
Naphthalene-based drugs include not only clinically used anti-infective chemotherapeutics—e.g., naftifine, terbinafine, tolnaftate, nafcillin—but also other compounds with significant antimicrobial effects . 1-(2-Chlorophenyl)-2-methoxyethanone could potentially be used in the synthesis of these drugs .
Synthesis of Alkylcarbamates
1-(2-Chlorophenyl)-2-methoxyethanone can be used in the synthesis of alkylcarbamates . These compounds have a wide range of applications, including as pesticides, pharmaceuticals, and in organic synthesis .
Synthesis of Imidazole Derivatives
The compound can be used in the synthesis of imidazole derivatives . Imidazole derivatives have a wide range of applications in medicinal chemistry, including as antifungal, antitumor, and anti-inflammatory agents .
Synthesis of Chlorophenyl Compounds
1-(2-Chlorophenyl)-2-methoxyethanone can be used in the synthesis of various chlorophenyl compounds. These compounds have a wide range of applications, including as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cell growth, and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as route of administration and the presence of other compounds .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chlorophenyl)-2-methoxyethanone. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMZPNIZGCMWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-methoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2881919.png)
![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)
![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)
![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)